molecular formula C10H10N2O3 B287765 2-(6-Amino-1-oxoisoindolin-2-yl)acetic acid

2-(6-Amino-1-oxoisoindolin-2-yl)acetic acid

Cat. No. B287765
M. Wt: 206.2 g/mol
InChI Key: MMHMQTPSTHDNEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Amino-1-oxoisoindolin-2-yl)acetic acid, also known as AIA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. AIA is a derivative of isoindoline-1,3-dione and has a unique chemical structure that allows it to interact with biological systems in a specific way.

Mechanism of Action

The mechanism of action of 2-(6-Amino-1-oxoisoindolin-2-yl)acetic acid is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in biological systems. 2-(6-Amino-1-oxoisoindolin-2-yl)acetic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer progression. 2-(6-Amino-1-oxoisoindolin-2-yl)acetic acid has also been shown to bind to the N-methyl-D-aspartate (NMDA) receptor, a receptor that plays a role in learning and memory.
Biochemical and Physiological Effects:
2-(6-Amino-1-oxoisoindolin-2-yl)acetic acid has been shown to have various biochemical and physiological effects in biological systems. In cancer cells, 2-(6-Amino-1-oxoisoindolin-2-yl)acetic acid has been shown to induce apoptosis, inhibit angiogenesis, and decrease the expression of inflammatory cytokines. In the brain, 2-(6-Amino-1-oxoisoindolin-2-yl)acetic acid has been shown to enhance cognitive function and memory retention by increasing the expression of brain-derived neurotrophic factor (BDNF) and activating the NMDA receptor.

Advantages and Limitations for Lab Experiments

2-(6-Amino-1-oxoisoindolin-2-yl)acetic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 2-(6-Amino-1-oxoisoindolin-2-yl)acetic acid has also been shown to have low toxicity and can be used in a wide range of concentrations. However, one limitation of 2-(6-Amino-1-oxoisoindolin-2-yl)acetic acid is its poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 2-(6-Amino-1-oxoisoindolin-2-yl)acetic acid. One area of interest is the development of new drugs based on the structure of 2-(6-Amino-1-oxoisoindolin-2-yl)acetic acid that have improved efficacy and safety profiles. Another area of interest is the investigation of the potential use of 2-(6-Amino-1-oxoisoindolin-2-yl)acetic acid in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 2-(6-Amino-1-oxoisoindolin-2-yl)acetic acid and its potential applications in various fields.
Conclusion:
In conclusion, 2-(6-Amino-1-oxoisoindolin-2-yl)acetic acid is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. 2-(6-Amino-1-oxoisoindolin-2-yl)acetic acid has a unique chemical structure that allows it to interact with biological systems in a specific way. The synthesis of 2-(6-Amino-1-oxoisoindolin-2-yl)acetic acid involves a multi-step process that requires specific reagents and conditions. 2-(6-Amino-1-oxoisoindolin-2-yl)acetic acid has been studied extensively for its potential applications in cancer research, neuroscience, and drug discovery. 2-(6-Amino-1-oxoisoindolin-2-yl)acetic acid has several advantages for use in lab experiments, but also has limitations such as poor solubility in water. There are several future directions for research on 2-(6-Amino-1-oxoisoindolin-2-yl)acetic acid, including the development of new drugs and investigation of its potential use in neurological disorders.

Synthesis Methods

The synthesis of 2-(6-Amino-1-oxoisoindolin-2-yl)acetic acid involves a multi-step process that requires specific reagents and conditions. The first step involves the preparation of 6-nitro-1,3-dioxoisoindoline, which is then reduced to 6-amino-1,3-dioxoisoindoline. The final step involves the reaction of 6-amino-1,3-dioxoisoindoline with chloroacetic acid to yield 2-(6-Amino-1-oxoisoindolin-2-yl)acetic acid. The purity of 2-(6-Amino-1-oxoisoindolin-2-yl)acetic acid can be increased through various purification techniques such as recrystallization and column chromatography.

Scientific Research Applications

2-(6-Amino-1-oxoisoindolin-2-yl)acetic acid has been studied extensively for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, 2-(6-Amino-1-oxoisoindolin-2-yl)acetic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, 2-(6-Amino-1-oxoisoindolin-2-yl)acetic acid has been shown to enhance cognitive function and memory retention. In drug discovery, 2-(6-Amino-1-oxoisoindolin-2-yl)acetic acid has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.

properties

Product Name

2-(6-Amino-1-oxoisoindolin-2-yl)acetic acid

Molecular Formula

C10H10N2O3

Molecular Weight

206.2 g/mol

IUPAC Name

2-(5-amino-3-oxo-1H-isoindol-2-yl)acetic acid

InChI

InChI=1S/C10H10N2O3/c11-7-2-1-6-4-12(5-9(13)14)10(15)8(6)3-7/h1-3H,4-5,11H2,(H,13,14)

InChI Key

MMHMQTPSTHDNEC-UHFFFAOYSA-N

SMILES

C1C2=C(C=C(C=C2)N)C(=O)N1CC(=O)O

Canonical SMILES

C1C2=C(C=C(C=C2)N)C(=O)N1CC(=O)O

Origin of Product

United States

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